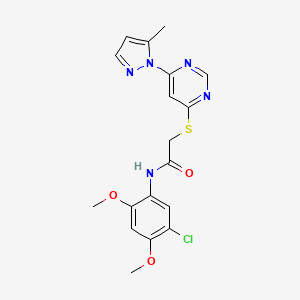

N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(5-methylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O3S/c1-11-4-5-22-24(11)16-8-18(21-10-20-16)28-9-17(25)23-13-6-12(19)14(26-2)7-15(13)27-3/h4-8,10H,9H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPONVZGKFRUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a chloro-substituted dimethoxyphenyl group and a thioacetamide moiety. Its molecular formula is , with a molecular weight of approximately 486.9 g/mol .

The biological activity of N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is attributed to its interactions with various molecular targets. The following mechanisms have been proposed:

Antimicrobial Activity: The compound exhibits potential antimicrobial properties by disrupting microbial cell wall synthesis and metabolic pathways, which may inhibit the growth of bacteria and fungi .

Anti-inflammatory Activity: It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes, thus alleviating conditions associated with chronic inflammation .

Anticancer Activity: Preliminary studies suggest that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Efficacy

In vitro studies have demonstrated that N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide exhibits significant antibacterial and antifungal activity. The compound was tested against various strains, showing promising results with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 μg/mL for bacterial strains and 0.25 to 1.0 μg/mL for fungal strains .

Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated on human embryonic kidney cells (HEK-293). Results indicated low toxicity levels, with an IC50 value greater than 100 μM, suggesting that the compound is relatively safe for human cells .

Study on Anti-tubercular Activity

A related study investigated the anti-tubercular properties of compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide. Compounds were synthesized and tested against Mycobacterium tuberculosis, showing IC50 values between 1.35 to 2.18 μM for the most active derivatives . This highlights the potential application of this class of compounds in treating tuberculosis.

In Vivo Anti-inflammatory Effects

In vivo studies have also been conducted to assess the anti-inflammatory effects of similar pyrazole derivatives. One study reported significant reduction in inflammation markers in animal models treated with these compounds, indicating their potential use in managing inflammatory diseases .

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. It is a pyrazole derivative that has been studied for its antibacterial and antifungal activity.

General Information

- Description N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a benzamide derivative with a chloro-substituted dimethoxyphenyl group and a thioacetamide moiety. Its molecular weight is approximately 396.9 g/mol.

- Structure and Formula The molecular formula of the compound is not explicitly provided in the search results, but its structure features pyrazole and pyrimidine rings, classifying it as an aromatic heterocyclic compound.

- Synthesis The synthesis of this compound involves multiple steps with controlled reaction conditions, such as temperature, solvent choice, and reaction time. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor the progress and purity of the final product.

Potential Applications

- Medicinal Chemistry Due to its structural characteristics, this compound may have applications in cancer treatment or other therapeutic areas. Pyrazole compounds, in general, exhibit anti-inflammatory, antipyretic, analgesic, and anticancer effects .

- CDK2 Inhibition Derivatives of pyrazolo-pyrimidine analogs have demonstrated antitumor activities by affecting CDK2/cyclin E and Abl kinases . Some compounds have shown potent inhibitory activity against CDK2 and CDK9, inducing cell cycle arrest and apoptosis in cancer cell lines .

- HDAC Inhibition Pyrazole carboxamides have been identified as histone deacetylase (HDAC) inhibitors, exhibiting antiproliferative effects against solid cancer cell lines and suppressing cell migration .

- Antibacterial and Antifungal Activity The compound was synthesized from pyrimidin-2-amine and is studied for its antibacterial and antifungal activity.

Related Compounds

- N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide This is a ChemDiv screening compound with a similar N-(5-chloro-2,4-dimethoxyphenyl) group, differing in the second substituent .

- N-(5-chloro-2,4-dimethoxyphenyl)-2-((5-chlorothiophen-2-yl)sulfonyl)acetamide Another related compound with a similar base structure but a different substituent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with variations in substituents, cores, or biological targets. Below is a detailed analysis supported by research

Table 1: Structural and Functional Comparison

Key Observations :

Structural Variations: Aromatic Substituents: The 5-chloro-2,4-dimethoxyphenyl group in the target compound contrasts with Epirimil’s 3,4-dimethoxyphenyl, suggesting divergent electronic effects on receptor binding. The chloro and methoxy groups may enhance metabolic stability compared to nitro or methylthio groups in analogs .

The antiproliferative activity of oxadiazole-thioacetamide derivatives () highlights the role of 1,3,4-oxadiazole in disrupting cancer cell proliferation . The target compound’s pyrazole-pyrimidine core is structurally analogous to kinase inhibitors but lacks direct in vitro/in vivo validation in the provided evidence.

Synthetic Routes :

- Thioacetamide derivatives are typically synthesized via nucleophilic substitution of chloroacetamides with thiol-containing heterocycles (e.g., pyrimidine-thiols) under basic conditions (K₂CO₃/acetone) .

- The target compound’s synthesis likely parallels methods described for Epirimil and related pyrimidine-thioacetamides .

Research Findings and Mechanistic Insights

Molecular Docking and Target Affinity :

- Epirimil’s anticonvulsant activity was linked to its binding to voltage-gated sodium channels (Nav1.2), with the pyrimidine-thioether and methoxy groups stabilizing hydrophobic interactions .

- Pyrazole-containing analogs (e.g., the target compound) may target kinases like BRAF or EGFR, as pyrazole-pyrimidine hybrids are known to occupy ATP-binding pockets .

Physicochemical Properties :

- The 5-chloro-2,4-dimethoxyphenyl group in the target compound likely improves logP (lipophilicity) compared to nitro-substituted analogs (e.g., ), enhancing membrane permeability .

- Thioether linkages generally enhance metabolic stability over ether or ester linkages, as seen in antiproliferative oxadiazole-thioacetamides .

Contradictions and Limitations :

- The target compound’s biological data are absent in the provided evidence, necessitating caution in extrapolating activity from structural analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide?

- Methodological Answer : A multi-step synthesis is typically employed:

Core Pyrimidine Synthesis : Use phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to cyclize substituted hydrazides into oxadiazole or pyrimidine intermediates .

Thioether Linkage Formation : React 5-methyl-1H-pyrazole-substituted pyrimidine-4-thiol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .

Final Acetamide Coupling : Introduce the 5-chloro-2,4-dimethoxyphenyl group via nucleophilic substitution or coupling agents like EDC/HOBt .

- Key Considerations : Monitor reaction progress via TLC and HPLC to avoid side products like over-oxidized thioethers or incomplete cyclization.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ = 254 nm.

- Structural Confirmation :

- 1H/13C NMR : Verify methoxy (δ ~3.8–4.0 ppm), pyrimidine (δ ~8.5–9.0 ppm), and pyrazole protons (δ ~6.5–7.5 ppm) .

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Screening Protocols :

- Enzyme Inhibition : Test against kinases or lipoxygenases (LOX) using fluorometric or colorimetric assays (e.g., LOX inhibition via linoleic acid peroxidation) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Computational Prediction : Apply PASS software to predict bioactivity (e.g., kinase inhibition probability >0.7) and validate via molecular docking (e.g., AutoDock Vina) against crystallographic targets like EGFR or VEGFR2 .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Troubleshooting Framework :

Re-evaluate Docking Parameters : Adjust protonation states of pyrimidine nitrogen atoms and account for solvation effects in docking simulations .

Experimental Validation : Perform competitive binding assays (e.g., SPR or ITC) to confirm target engagement if computational predictions overestimate activity.

Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) to rule out rapid degradation masking activity .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

- Structural Modifications :

- Solubility : Introduce polar groups (e.g., -OH or -NH₂) on the pyrimidine or pyrazole rings while monitoring ClogP changes (target <3.5) .

- Metabolic Resistance : Replace labile methoxy groups with trifluoromethoxy or methylsulfonyl substituents .

- Formulation : Use nanocrystal or liposomal delivery systems to enhance bioavailability in rodent models .

Q. How can reaction design principles accelerate the synthesis of derivatives for SAR studies?

- ICReDD Approach :

- Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict regioselectivity in pyrazole-pyrimidine coupling reactions .

- High-Throughput Experimentation : Employ automated liquid handlers to test 96 reaction conditions (varying solvents, catalysts, temperatures) for optimal yield .

- Case Study : A 2023 study reduced synthesis time by 60% by combining computational pathfinding with microfluidic reactors for thioacetamide derivatives .

Key Challenges and Future Directions

- Mechanistic Elucidation : Use cryo-EM or X-ray crystallography to resolve binding modes in enzyme complexes .

- Scalability : Optimize catalytic systems (e.g., Pd/C or enzyme-mediated) for greener large-scale synthesis .

- Multi-Target Profiling : Screen against panels of 100+ kinases to identify polypharmacological potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.